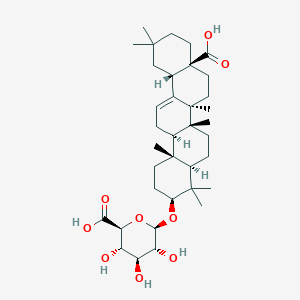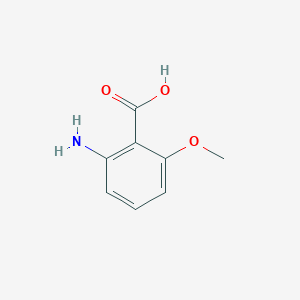
Nggg-N-Ac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose is a complex carbohydrate structure, often referred to as a glycan. This compound is part of the glycosylation process, where sugars are attached to proteins or lipids, playing a crucial role in cell-cell interactions, signaling, and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose involves multiple enzymatic steps. The key enzymes involved are sialyltransferases, which transfer sialic acid to the glycan structure. The reaction conditions typically require a buffered solution with specific pH and temperature settings to ensure enzyme activity .
Industrial Production Methods
Industrial production of this compound often involves recombinant DNA technology to produce the necessary enzymes in large quantities. These enzymes are then used in bioreactors to catalyze the glycosylation reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycan structure, affecting its biological activity.
Reduction: This reaction can be used to stabilize the glycan structure.
Substitution: This reaction involves replacing one sugar residue with another, altering the glycan’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various glycosyltransferases for substitution reactions. The conditions typically involve specific pH, temperature, and buffer solutions to maintain enzyme activity .
Major Products
The major products formed from these reactions depend on the specific modifications made to the glycan structure. For example, oxidation can lead to the formation of aldehyde or carboxyl groups, while substitution can result in different glycan structures with altered biological functions .
Scientific Research Applications
N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose has numerous applications in scientific research:
Chemistry: Used in the study of glycosylation processes and the development of glycan-based materials.
Biology: Plays a role in cell-cell interactions, signaling, and immune responses.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for various diseases.
Industry: Used in the production of glycoproteins and other glycan-based products.
Mechanism of Action
The mechanism by which N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose exerts its effects involves its interaction with specific receptors on cell surfaces. These interactions can trigger signaling pathways that regulate various cellular processes, including immune responses and cell adhesion .
Comparison with Similar Compounds
Similar Compounds
- N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactosamine
- N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylmannose
Uniqueness
N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose is unique due to its specific glycosidic linkages and the presence of multiple N-acetyl groups. These features contribute to its distinct biological functions and interactions compared to other similar glycans .
Properties
CAS No. |
122137-12-6 |
|---|---|
Molecular Formula |
C33H55N3O24 |
Molecular Weight |
877.8 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-1-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C33H55N3O24/c1-10(41)34-13(5-37)27(22(48)16(46)9-55-30-20(36-12(3)43)25(51)23(49)17(7-39)56-30)58-31-26(52)29(24(50)18(8-40)57-31)60-33(32(53)54)4-14(44)19(35-11(2)42)28(59-33)21(47)15(45)6-38/h5,13-31,38-40,44-52H,4,6-9H2,1-3H3,(H,34,41)(H,35,42)(H,36,43)(H,53,54)/t13-,14-,15+,16+,17+,18+,19+,20+,21+,22-,23+,24-,25+,26+,27+,28+,29-,30+,31-,33-/m0/s1 |
InChI Key |
WRCLLMLSHVQVSB-MFWAWNLTSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(C=O)NC(=O)C)C(C(COC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)CO)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@H](C=O)NC(=O)C)[C@H]([C@@H](CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(C=O)NC(=O)C)C(C(COC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)CO)O)O |
| 122137-12-6 | |
Synonyms |
N-acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose NeuAc(alpha2-3)Gal(beta1-3)GlcNAc(beta1-6)GalNAc NGGG-N-Ac |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B51731.png)



![1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene](/img/structure/B51743.png)

![N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B51748.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B51755.png)

